(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine
Description
The compound "(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine" features a 1,3-thiazole ring substituted at the 5-position with a methyl group linked to an amine. The amine is further substituted with a 2-ethoxyethyl chain. This structure combines the electron-rich thiazole moiety, known for its role in bioactive molecules, with a flexible ethoxyethyl side chain that may influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-ethoxy-N-(1,3-thiazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H14N2OS/c1-2-11-4-3-9-5-8-6-10-7-12-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
WWTJKNIYDAJZDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CN=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 2-ethoxyethylamine with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-ethoxyethylamine reacts with a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon); reaction temperature50-70°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Neonicotinoid Insecticides: Thiamethoxam and Clothianidin
Thiamethoxam (3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine) is a systemic insecticide with high efficacy against sucking insects .
- Structural Similarity : Shares the 1,3-thiazol-5-ylmethyl group but incorporates a chlorinated thiazole and a rigid oxadiazinan ring.
- Functional Differences : The nitro group and oxadiazinan ring enhance binding to nicotinic acetylcholine receptors (nAChRs) in insects, a mechanism absent in the target compound.
- Applications : Widely used in agriculture for pest control due to systemic translocation .
Clothianidin ((E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine), a metabolite of thiamethoxam, retains the thiazolylmethyl group but replaces the oxadiazinan with a nitroguanidine moiety .
- Key Contrast : The nitroguanidine group increases potency and persistence in plants compared to the ethoxyethyl group in the target compound, which may offer different solubility or degradation profiles.
Table 1: Comparison with Neonicotinoids
| Compound | Thiazole Substitution | Key Functional Groups | Primary Use |
|---|---|---|---|
| (2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine | 5-methyl | Ethoxyethylamine | Unknown (potential agrochemical/pharma) |
| Thiamethoxam | 5-chloromethyl | Oxadiazinan, nitro | Insecticide |
| Clothianidin | 5-chloromethyl | Nitroguanidine | Insecticide |
Nitrogen Mustard Analogs: Tris(2-ethoxyethyl)amine
Tris(2-ethoxyethyl)amine is a hydrolysis product of nitrogen mustard (HN-3), formed via nucleophilic substitution of chlorine with ethoxy groups .
- Structural Similarity : Contains ethoxyethyl chains attached to an amine, akin to the target compound.
Pharmaceutical Intermediates: Thiazolylmethylamines
N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine dihydrochloride () and 3-(Diethylamino)propylamine () are intermediates with modified amine substituents.
- Diethylaminopropyl Derivative: Increased lipophilicity from the alkyl chain may improve membrane permeability, a trait less likely with the ethoxyethyl group due to its polarity .
Table 2: Comparison with Pharmaceutical Analogs
| Compound | Amine Substituent | Key Properties | Potential Applications |
|---|---|---|---|
| This compound | 2-ethoxyethyl | Moderate polarity, flexibility | Drug delivery, agrochemicals |
| N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine | Cyclopropyl | High steric hindrance | Medicinal chemistry |
| 3-(Diethylamino)propylamine | Diethylaminopropyl | High lipophilicity | Bioactive molecule synthesis |
Thiazol-2-amine Derivatives
Compounds like 5-methyl-1,3-thiazol-2-amine () highlight positional isomerism.
- Key Difference: Substitution at the 2-position vs. 5-position alters electronic distribution, affecting binding to biological targets. Thiazol-5-yl derivatives (as in the target compound) are more common in neonicotinoids, suggesting optimized interactions with insect nAChRs .
Research Implications and Gaps
- Solubility and Bioavailability : The ethoxyethyl group may enhance water solubility compared to alkyl chains, critical for systemic agrochemicals like thiamethoxam .
- Toxicity Profile: Unlike neonicotinoids, the absence of nitro or chloro groups in the target compound could reduce environmental persistence and mammalian toxicity.
- Synthetic Flexibility : The amine-ethoxyethyl-thiazole scaffold allows modular derivatization for tailored applications, as seen in pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
